molecular formula C13H8Br2N2 B13665758 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

Katalognummer: B13665758
Molekulargewicht: 352.02 g/mol
InChI-Schlüssel: FQDHYIFFGCWOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of bromine atoms in the structure enhances its reactivity and potential for various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 2-bromobenzaldehyde, followed by cyclization and bromination reactions. Common reagents used in these reactions include bromine, acetic acid, and various catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the bromine atoms.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but with a phenyl group instead of a bromophenyl group.

    8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine: A chlorinated analogue with similar reactivity and applications

Uniqueness: The presence of bromine atoms in 8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and pharmaceutical research, offering unique properties compared to its analogues .

Eigenschaften

Molekularformel

C13H8Br2N2

Molekulargewicht

352.02 g/mol

IUPAC-Name

8-bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Br2N2/c14-10-5-2-1-4-9(10)12-8-17-7-3-6-11(15)13(17)16-12/h1-8H

InChI-Schlüssel

FQDHYIFFGCWOPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.